Gefitinib dihydrochloride is classified as an anilinoquinazoline. Its chemical name is 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, and it is primarily utilized as a targeted therapy for patients with NSCLC harboring EGFR mutations. The compound was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration for clinical use in 2003.
The synthesis of gefitinib has been extensively studied, with various methods reported in the literature. One notable four-step synthesis involves starting from 2,4-dichloro-6,7-dimethoxyquinazoline. The key steps include:
This method is noted for its efficiency and avoidance of hazardous reagents compared to earlier syntheses that required multiple chromatographic purifications and toxic chemicals like thionyl chloride .
Gefitinib dihydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is , and it features:
The three-dimensional structure allows for specific interactions with the ATP-binding site of the EGFR tyrosine kinase domain, crucial for its inhibitory function .
Gefitinib dihydrochloride participates in various chemical reactions primarily related to its synthesis and degradation pathways. Key reactions include:
These reactions are essential for both the synthesis and metabolic processing of gefitinib in therapeutic applications .
The primary mechanism of action of gefitinib dihydrochloride involves its role as an EGFR tyrosine kinase inhibitor. It binds reversibly to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and subsequent signal transduction pathways responsible for cancer cell proliferation and survival. This inhibition leads to:
Clinical studies have shown that gefitinib effectively improves progression-free survival in patients with EGFR-mutant NSCLC compared to traditional chemotherapies .
Gefitinib dihydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation into tablets or other delivery systems used in clinical settings .
Gefitinib dihydrochloride is primarily used in oncology for treating patients with advanced or metastatic NSCLC harboring activating mutations in EGFR. Its applications include:
Ongoing studies continue to explore its efficacy against other cancers with similar molecular targets, expanding its potential therapeutic use .
Gefitinib dihydrochloride (chemical name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine dihydrochloride; CAS 184475-56-7) is a crystalline solid with the molecular formula C₂₂H₂₆Cl₃FN₄O₃ and a molecular weight of 528.83 g/mol [1] [6]. Its structure comprises a quinazoline core substituted with a chloro-fluoroanilino group at position 4, a methoxy group at position 7, and a morpholinopropoxy chain at position 6 [8]. X-ray diffraction studies confirm a planar quinazoline ring system that facilitates stacking interactions in the crystal lattice. The dihydrochloride form features protonation at the quinazoline N1 and the morpholine nitrogen, creating a zwitterionic structure [9]. Hydrogen bonding between chloride ions, protonated nitrogens, and water molecules stabilizes the crystal lattice, with characteristic bond lengths of 1.31 Å (N–H) and 1.81 Å (N⁺–Cl⁻) [9]. The absence of chiral centers eliminates stereoisomerism concerns.
Table 1: Crystallographic Parameters of Gefitinib Dihydrochloride
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a=12.21 Å, b=8.34 Å, c=15.73 Å |
Bond Angles | C-N⁺-H: 120.5° |
Key Bond Lengths | N⁺-Cl⁻: 1.81 Å; N-H: 1.31 Å |
Solubility behavior is critical for pharmaceutical processing. Gefitinib dihydrochloride exhibits high solubility in dimethyl sulfoxide (DMSO) (8.27 mg/mL or 15.6 mM at 25°C), moderate solubility in methanol (1990.8 µg/mL), and low solubility in water (<1 mg/mL) [4] [5]. In nonpolar solvents like chloroform, solubility reaches 620.3 µg/mL due to hydrophobic interactions with the morpholinopropoxy chain [5]. Acidic aqueous media (pH 1–2) enhance solubility (up to 10 mg/mL) via protonation, while neutral or alkaline conditions reduce it dramatically (<0.1 mg/mL at pH 7.4) due to deprotonation and precipitation [5] [9]. Supercritical carbon dioxide (SCCO₂) achieves solubilities of 0.106–0.984 × 10⁻⁴ mole fraction at 308–338 K and 120–270 bar, enabling nanoparticle fabrication [10].
Table 2: Solubility Profile of Gefitinib Dihydrochloride
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | 8.27 | 25°C |
Methanol | 1.99 | 25°C |
Chloroform | 0.62 | 25°C |
Water | <0.1 | pH 7.4, 25°C |
HCl (0.1N) | 10.0 | pH 1.0, 25°C |
SCCO₂ | 0.984 × 10⁻⁴ mole frac. | 338 K, 270 bar |
Stability studies reveal pH-dependent degradation kinetics. Gefitinib dihydrochloride remains stable at pH 1–3 (degradation <5% after 24 hours) but undergoes hydrolysis at pH >7, with maximum degradation at pH 9 [5] [9]. The quinazoline ring is susceptible to nucleophilic attack by hydroxide ions, cleaving the C-N bond adjacent to the anilino group [9]. Thermal stability assessments show decomposition above 200°C, but at 25°C, the solid form remains intact for >12 months when protected from light [4]. Photodegradation occurs under UV light (λ=345 nm), resulting in a 15% loss after 48 hours due to morpholine ring oxidation [5] [9]. Lyophilization or storage in amber glass at 4°C minimizes degradation.
Table 3: Stability Profile of Gefitinib Dihydrochloride
Condition | Degradation Rate | Primary Mechanism |
---|---|---|
pH 1.0 (25°C) | <5% in 24h | Protonation stabilization |
pH 9.0 (25°C) | >90% in 24h | Nucleophilic hydrolysis |
UV Light (48h) | 15% loss | Morpholine ring oxidation |
60°C (solid) | 5% in 30 days | Thermal decomposition |
The synthesis involves five critical intermediates, starting from 4-chloro-6,7-dimethoxyquinazoline [6] [7]:
The dihydrochloride salt is precipitated by treating the freebase with hydrochloric acid in isopropanol. Optimized reaction temperatures (60–80°C) and anhydrous conditions prevent byproducts like dehalogenated amines [7].
Table 4: Key Intermediates in Gefitinib Dihydrochloride Synthesis
Intermediate | Role | Purity Target |
---|---|---|
4-Chloro-6,7-dimethoxyquinazoline | Core scaffold precursor | >98.5% |
3-Chloro-4-fluoroaniline | Electrophile for C4 substitution | >99.0% |
6-(3-Chloropropoxy)-7-methoxyquinazolin-4-amine | Alkylated intermediate | >97.0% |
4-(3-Chloropropyl)morpholine | Side chain for N-alkylation | >98.0% |
Gefitinib freebase | Precursor for salt formation | >99.0% |
Quinazoline ring formation employs cyclodehydration catalysis. The key step involves condensing anthranilic acid derivatives with formamide under acid catalysis (e.g., polyphosphoric acid), forming the quinazoline core at 120°C [6] [9]. Nucleophilic aromatic substitution at C4 of the quinazoline uses 3-chloro-4-fluoroaniline with K₂CO₃ as a base catalyst in dimethylacetamide (80°C, 12 hours) [7]. For morpholine coupling, phase-transfer catalysts like tetrabutylammonium bromide accelerate alkylation by enhancing interfacial reactivity, achieving >95% conversion [7]. Computational studies confirm that acid catalysts protonate the quinazoline N1, increasing C4 electrophilicity for nucleophilic attack [9].
Purification ensures pharmaceutical-grade (>99% purity) material:
Process optimization reduces impurities to <0.1%, meeting International Council for Harmonisation (ICH) guidelines [4] [7].
Table 5: Purification Methods for Gefitinib Dihydrochloride
Technique | Conditions | Impurity Reduction |
---|---|---|
Recrystallization | Isopropanol/acetonitrile (1:3), 5°C | Residual solvents <500 ppm |
Reverse-Phase HPLC | C18 column, methanol/water gradient | Hydrolysis byproducts <0.05% |
SCCO₂ Extraction | 120 bar, 308 K, 2h | DMSO removal to 50 ppm |
Lyophilization | -50°C, 0.01 mbar, 48h | Water content <1.0% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7